(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone ring. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
- (2Z,5Z)-3-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-5-[(4-CHLOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its multiple hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This feature distinguishes it from similar compounds with different substituents, such as methoxy or chloro groups, which may have different chemical and biological properties.
Properties
Molecular Formula |
C22H16N2O4S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(5Z)-3-(4-hydroxyphenyl)-2-(4-hydroxyphenyl)imino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16N2O4S/c25-17-7-1-14(2-8-17)13-20-21(28)24(16-5-11-19(27)12-6-16)22(29-20)23-15-3-9-18(26)10-4-15/h1-13,25-27H/b20-13-,23-22? |
InChI Key |
XHFXWWQUDBTSAJ-APOQOXIPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)O)S2)C4=CC=C(C=C4)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)O)S2)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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